

GSK1838705A: A Technical Overview of its Mechanism of Action

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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Abstract

GSK1838705A is a potent, ATP-competitive small molecule inhibitor with a multi-targeted profile against key receptor tyrosine kinases implicated in cancer cell proliferation and survival. This document provides a comprehensive technical guide on the mechanism of action of **GSK1838705A**, detailing its primary targets, downstream signaling effects, and preclinical anti-tumor activity. Quantitative data from various assays are summarized, and detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the compound's biological functions.

Core Mechanism of Action

GSK1838705A exerts its anti-tumor effects primarily through the potent and reversible inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).^{[1][2]} Additionally, it demonstrates significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK).^{[3][4]} The inhibition is ATP-competitive, indicating that **GSK1838705A** binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways.^{[5][6]}

Primary Kinase Targets and Inhibitory Potency

GSK1838705A has been shown to inhibit its primary targets with high potency in various kinase assays. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of **GSK1838705A**

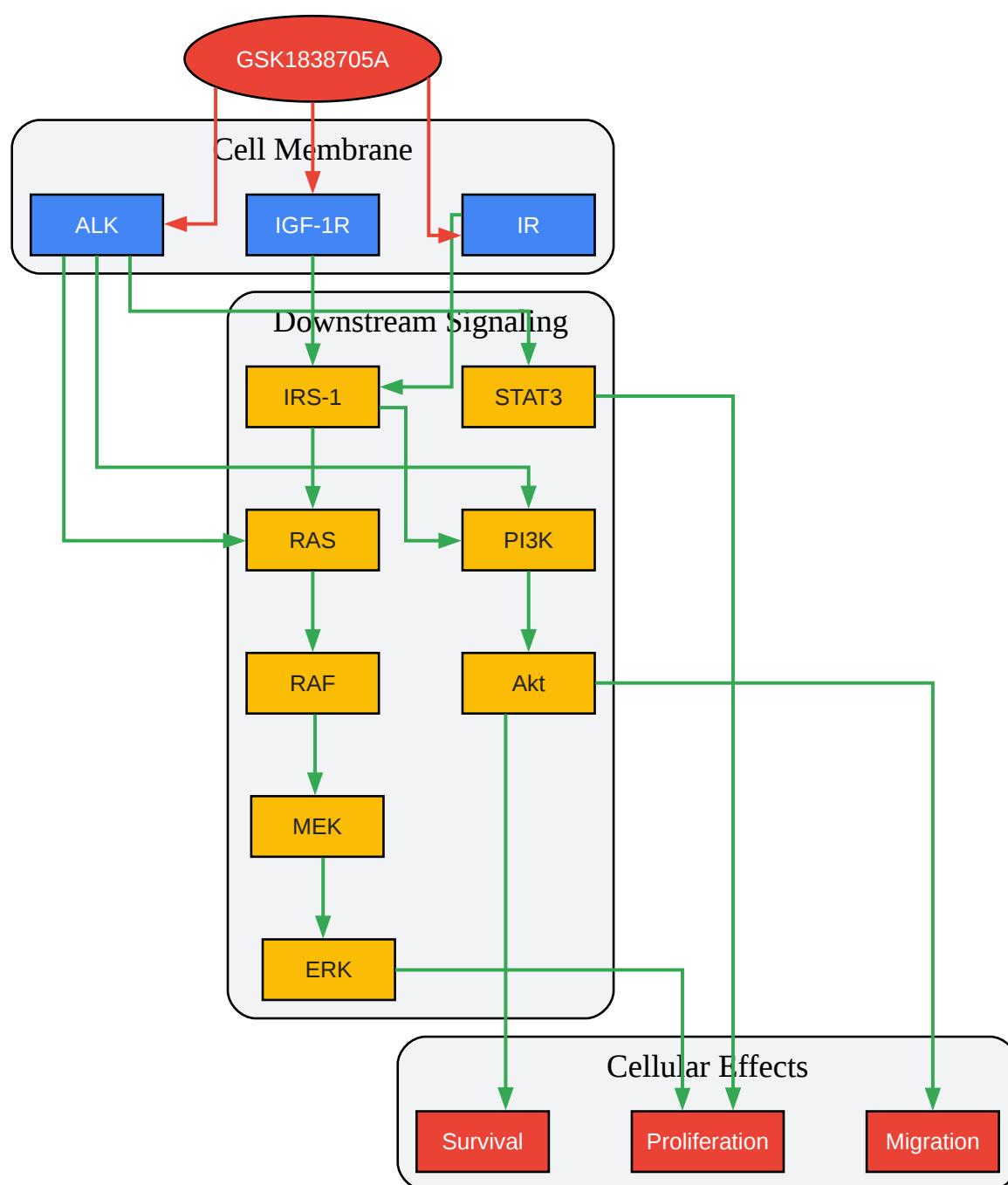
Target	Assay Type	IC50 (nM)	Ki (nM)
IGF-1R	Homogeneous Time-Resolved	2.0[1][3][4]	0.7[1][5]
	Fluorescence Assay		
	Homogeneous Time-Resolved	1.6[1][3][4]	
IR	Fluorescence Assay	1.1[1][5]	
	Not Specified	0.5[1][3][4]	0.35[6][7]

Table 2: Cellular Phosphorylation Inhibition by **GSK1838705A**

Target	Cell Line	IC50 (nM)
IGF-1R	Not Specified	85[6][7]
IR	Not Specified	79[6][7]

Signaling Pathway Inhibition

By inhibiting IGF-1R and IR, **GSK1838705A** effectively blocks the activation of the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation, survival, and differentiation. The inhibition of ALK is particularly relevant in cancers driven by ALK fusion proteins.



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Figure 1: Simplified signaling pathway of **GSK1838705A**'s mechanism of action.

In Vitro and In Vivo Antitumor Activity

GSK1838705A has demonstrated significant anti-proliferative effects across a range of cancer cell lines and has shown robust anti-tumor activity in preclinical xenograft models.

Cell Proliferation Inhibition

GSK1838705A inhibits the proliferation of various cancer cell lines, with particular efficacy in those derived from solid and hematologic tumors.

Table 3: Anti-proliferative Activity of **GSK1838705A** in Cancer Cell Lines

Cell Line	Cancer Type	EC50 (nM)
L-82	Not Specified	24[6][7]
SUP-M2	Not Specified	28[6][7]
SK-ES	Ewing's Sarcoma	141[6][7]
MCF-7	Breast Cancer	203[6][7]
NPM-ALK fusion expressing cells	Anaplastic Large Cell Lymphoma	24-88[6][7]

In Vivo Efficacy in Xenograft Models

Oral administration of **GSK1838705A** has been shown to significantly inhibit tumor growth in various mouse xenograft models.

Table 4: In Vivo Antitumor Efficacy of **GSK1838705A**

Xenograft Model	Dose (mg/kg)	Tumor Growth Inhibition (%)
COLO 205	30	80[7]
NIH-3T3/LISN	60	77[2]
Karpas-299	60	93[2]

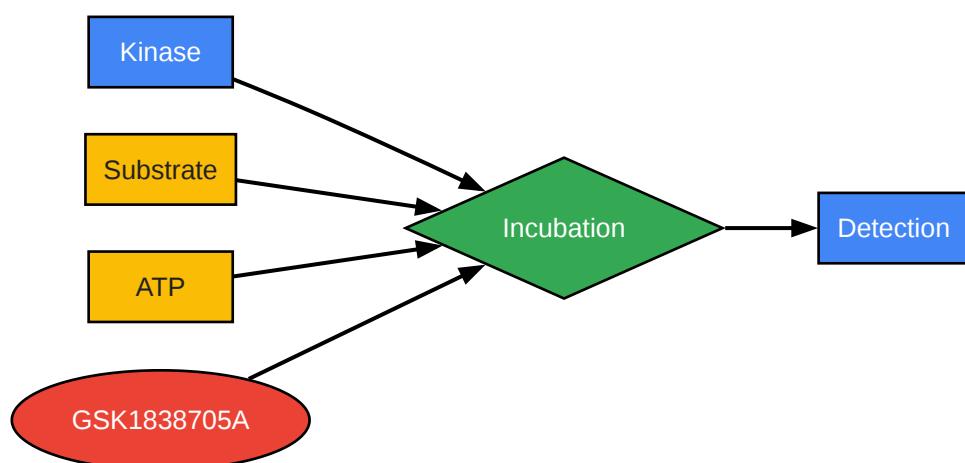
Despite its inhibitory effect on the insulin receptor, minimal effects on glucose homeostasis were observed at efficacious doses *in vivo*.^[4]

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence)

This assay is used to determine the IC₅₀ values of **GSK1838705A** against its target kinases.

- Enzymes: Baculovirus-expressed, GST-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used.^{[3][6]}
- Procedure: The assay is performed in a multi-well plate format. The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of **GSK1838705A**. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.
- Detection: The plate is read on a suitable time-resolved fluorescence reader. The signal is proportional to the level of substrate phosphorylation.
- Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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Figure 2: Workflow for the in vitro kinase assay.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

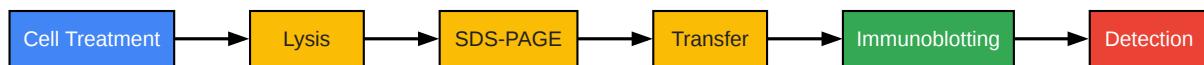
- Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of **GSK1838705A** or DMSO as a vehicle control for 72 hours.[8]
- Lysis and Signal Generation: CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to produce a luminescent signal proportional to the amount of ATP.
- Detection: Luminescence is measured using a plate-reading luminometer.
- Data Analysis: EC50 values are determined from the dose-response curves.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of target proteins in cells treated with **GSK1838705A**.

- Cell Culture and Treatment: Cells are serum-starved and then treated with **GSK1838705A** for a specified time before stimulation with a ligand (e.g., IGF-1 or insulin).[9]
- Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt).
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.



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Figure 3: General workflow for Western blotting.

Conclusion

GSK1838705A is a potent multi-targeted kinase inhibitor that effectively blocks key signaling pathways involved in cancer cell growth and survival. Its robust preclinical activity, particularly in models of solid and hematologic tumors, underscores its potential as a therapeutic agent. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel cancer therapies.

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